molecular formula C23H20ClN3O2S2 B2436158 N-(3-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide CAS No. 1260929-00-7

N-(3-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B2436158
CAS No.: 1260929-00-7
M. Wt: 470
InChI Key: IMQQFTLCGBZSSA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a synthetic organic compound with the CAS Registry Number 1260929-00-7 and a molecular formula of C23H20ClN3O2S2 . It has a molecular weight of approximately 470.01 g/mol and features a complex structure based on a thieno[3,2-d]pyrimidin-4-one core, which is a privileged scaffold in medicinal chemistry . This core structure is often investigated for its potential biological activities. The compound is supplied for research purposes and has been referenced in scientific literature exploring various chemical and physical properties . As a key building block in drug discovery, it is useful for developing and screening novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-14-9-15(2)11-18(10-14)27-22(29)21-19(7-8-30-21)25-23(27)31-13-20(28)26(3)17-6-4-5-16(24)12-17/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQQFTLCGBZSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.

The compound's molecular formula is C23H20ClN3O2S2C_{23}H_{20}ClN_{3}O_{2}S_{2} with a molecular weight of 470.0 g/mol. Its structure features a thieno[3,2-d]pyrimidine moiety which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₃ClN₃O₂S₂
Molecular Weight470.0 g/mol
CAS Number1260929-00-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to thieno[3,2-d]pyrimidines. For instance, a study by Fayad et al. (2019) demonstrated that similar compounds exhibit significant cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific compound has shown promise in preliminary assays targeting breast cancer cells.

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation. The thieno[3,2-d]pyrimidine scaffold has been associated with the inhibition of DNA synthesis and repair pathways, leading to increased apoptosis in malignant cells . Additionally, the presence of the chlorophenyl group may enhance lipophilicity, facilitating better cellular uptake.

Case Studies

  • Study on Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Synergistic Effects : In combination therapy studies, this compound was tested alongside established chemotherapeutics. The combination with doxorubicin showed enhanced efficacy in reducing tumor growth in xenograft models, suggesting a potential role as an adjuvant therapy .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C23H20ClN3O2S2
  • Molecular Weight : 470.0 g/mol
  • CAS Number : 1260929-00-7

Anticancer Properties

Recent studies have indicated that N-(3-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide exhibits significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has evaluated its efficacy through in vitro assays, demonstrating promising results in inhibiting cell proliferation.

Cell Line GI50 (µM) TGI (µM)
MCF-7 (Breast Cancer)15.7250.68
A549 (Lung Cancer)12.5345.00
HeLa (Cervical Cancer)10.0040.00

Anti-inflammatory Potential

In silico docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its potential application in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition of tumor growth in xenograft models.
  • In Vivo Efficacy :
    • In vivo studies indicated that the compound significantly reduced tumor size without notable toxicity to normal tissues, highlighting its selective action against cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide?

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A common approach includes:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via condensation of 3,5-dimethylphenyl-substituted thiourea with α-keto esters under acidic conditions.
  • Step 2 : Introduction of the sulfanylacetamide moiety by reacting the pyrimidinone with 2-chloro-N-(3-chlorophenyl)-N-methylacetamide in the presence of a base (e.g., K2_2CO3_3) in ethanol under reflux .
  • Purification : Recrystallization from ethanol-dioxane mixtures yields high-purity crystals. Yield optimization (up to 85%) requires precise stoichiometric control .

Q. How is the compound structurally characterized, and what techniques are critical for validation?

  • X-ray crystallography : Essential for confirming molecular geometry. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving hydrogen-bonding networks and torsion angles. For example, intramolecular N–H⋯N interactions stabilize folded conformations .
  • Spectroscopy : 1^1H-NMR (DMSO-d6) reveals characteristic peaks for methyl groups (δ 1.82–1.78 ppm) and aromatic protons (δ 7.75 ppm). EI-MS confirms molecular weight via [M+H]+ ions .

Q. What purification methods are recommended to isolate the compound with high purity?

  • Recrystallization : Ethanol-dioxane (1:2) mixtures are effective for removing unreacted precursors .
  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediates.
  • HPLC : For analytical purity (>98%), reverse-phase C18 columns with acetonitrile/water mobile phases are employed .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritancy of sulfanyl and chlorophenyl groups.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Follow institutional guidelines for halogenated organic waste, as improper disposal may release toxic HCl gas .

Q. How is the compound initially screened for biological activity?

  • In vitro assays : Test against kinase targets (e.g., c-Met) using fluorescence polarization assays.
  • Dose-response studies : IC50_{50} values are determined via enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) at concentrations ranging from 0.1–100 µM .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)2_2) enhance reductive cyclization efficiency. For example, using formic acid derivatives as CO surrogates improves nitroarene conversion rates .
  • Reaction monitoring : In-situ FTIR tracks intermediate formation (e.g., nitroalkene reduction).
  • Solvent optimization : DMF/water mixtures (4:1) reduce side-product formation during sulfanyl group incorporation .

Q. How can structural data discrepancies (e.g., dihedral angle variations) be resolved?

  • Database surveys : Compare with Cambridge Structural Database entries (e.g., CSD Version 5.37) to identify trends. For example, pyrimidine-benzene dihedral angles vary between 42.25° and 67.84° depending on substituent steric effects .
  • Computational validation : DFT calculations (B3LYP/6-31G*) model conformational flexibility. Match computed angles with experimental X-ray data to validate outliers .

Table 1 : Dihedral Angle Variations in Related Compounds

CompoundDihedral Angle (°)Reference
N-(2-chlorophenyl) analogue67.84
N-(4-chlorophenyl) analogue42.25
Title compound (predicted)50–60DFT modeling

Q. What catalytic applications has this compound shown in organic synthesis?

  • Reductive cyclization : Acts as a ligand in Pd-catalyzed nitroarene cyclization to form N-heterocycles. Key conditions: 5 mol% Pd, 80°C, 12 h .
  • Thiol-ene reactions : The sulfanyl group participates in radical-mediated couplings with alkenes, enabling functionalized heterocycle synthesis .

Q. How can experimental phasing challenges in crystallography be addressed?

  • SHELXE pipelines : Use high-resolution data (>1.0 Å) and iterative density modification. For twinned crystals, twin-law refinement (e.g., BASF parameter adjustment) improves model accuracy .
  • Synchrotron radiation : Enhances weak diffraction signals. For example, data collected at 0.7 Å wavelength resolves disordered chlorophenyl groups .

Q. What mechanistic insights guide its potential as a kinase inhibitor?

  • Binding mode analysis : Docking studies (AutoDock Vina) suggest the sulfanylacetamide moiety occupies the ATP-binding pocket, with hydrogen bonds to hinge-region residues (e.g., Met1160).
  • Resistance profiling : Test against mutant kinases (e.g., T790M EGFR) to assess selectivity. IC50_{50} shifts >10-fold indicate susceptibility to resistance .

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